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Introduction
The cysteinyl leukotriene 2 (CysLT2) receptor is a G-protein coupled receptor (GPCR) that,

along with the CysLT1 receptor, mediates the biological effects of the cysteinyl leukotrienes

(CysLTs): LTC4, LTD4, and LTE4. These lipid mediators are potent inflammatory molecules

derived from arachidonic acid and are centrally implicated in the pathophysiology of various

inflammatory diseases, most notably asthma and allergic rhinitis. While the CysLT1 receptor

has been extensively studied and is the target of approved anti-asthmatic drugs, the CysLT2

receptor presents a more complex and nuanced role in cellular signaling and disease. This

technical guide provides an in-depth overview of the core functions of the CysLT2 receptor,

including its signaling pathways, ligand interactions, and expression patterns, supported by

quantitative data and detailed experimental methodologies.

Core Function and Signaling
The CysLT2 receptor is a 346-amino acid protein that shares 38% amino acid identity with the

CysLT1 receptor.[1] It is encoded by the CYSLTR2 gene, located on chromosome 13q14.[1]

The primary and most well-characterized function of the CysLT2 receptor is its role in mediating

inflammatory responses.

Upon activation by its endogenous ligands, primarily LTC4 and LTD4, the CysLT2 receptor

undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins.
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The receptor predominantly couples to Gq alpha subunits.[2] This coupling initiates a canonical

signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic

reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1][3] This rapid

increase in intracellular calcium concentration is a hallmark of CysLT2 receptor activation and

triggers a variety of downstream cellular responses.

Beyond Gq-mediated calcium mobilization, evidence suggests potential coupling to other

signaling pathways, including the activation of the ERK1/2 cascade, which is involved in cell

proliferation and differentiation. Furthermore, the CysLT2 receptor has been shown to interact

with and modulate the function of the CysLT1 receptor, suggesting a mechanism of cross-

regulation that can fine-tune the cellular response to cysteinyl leukotrienes.
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Data Presentation: Ligand Binding and Functional
Potency
The interaction of ligands with the CysLT2 receptor has been characterized through various in

vitro assays. The following tables summarize key quantitative data for endogenous agonists

and synthetic antagonists.

Table 1: Agonist Potency at the Human CysLT2 Receptor

Agonist Assay Type Cell Line Parameter Value (nM) Reference

LTC4
Calcium

Mobilization

Recombinant

CysLT2

Receptor Cell

Line

EC50 0.81 ± 0.13

LTD4
Calcium

Mobilization

Recombinant

CysLT2

Receptor Cell

Line

EC50 0.99 ± 0.22

LTE4
Calcium

Mobilization

Recombinant

CysLT2

Receptor Cell

Line

EC50 59.0 ± 6.2

LTD4
[3H]-LTD4

Binding

Recombinant

CysLT2

Receptor Cell

Line

IC50 1.3 ± 0.2

Table 2: Antagonist Potency at the Human CysLT2 Receptor
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Antagonist Assay Type Cell Line Parameter Value (nM) Reference

HAMI3379

LTD4-

induced

Calcium

Mobilization

Recombinant

CysLT2

Receptor Cell

Line

IC50 3.8

HAMI3379

LTC4-

induced

Calcium

Mobilization

Recombinant

CysLT2

Receptor Cell

Line

IC50 4.4

HAMI3379
[3H]-LTD4

Binding

Recombinant

CysLT2

Receptor Cell

Line

IC50 38

BayCysLT2R

A

β-arrestin

complementa

tion assay

Recombinant

CysLT2R
IC50 274

BAY u9773
[3H]-LTD4

Binding

Recombinant

CysLT2

Receptor Cell

Line

IC50 496 ± 173

Zafirlukast
[3H]-LTD4

Binding

Recombinant

CysLT2

Receptor Cell

Line

IC50 > 10,000

ONO-

2050297

Calcium

Mobilization

CHO/hCysLT

2
IC50 0.00087 µM

Tissue and Cellular Expression
The CysLT2 receptor exhibits a distinct and widespread expression pattern, suggesting its

involvement in a variety of physiological and pathological processes. Highest levels of

expression are found in the heart, placenta, spleen, peripheral blood leukocytes, and adrenal

gland. In the lungs, it is expressed in interstitial macrophages and to a lesser extent in smooth
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muscle cells. Its presence has also been confirmed in various immune cells, including

eosinophils, mast cells, and macrophages, as well as in endothelial cells, cardiac Purkinje cells,

and brain tissue.

Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of ligands to the CysLT2

receptor expressed in a recombinant cell line.
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1. Membrane Preparation:
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Culture CHO or HEK293 cells stably expressing the human CysLT2 receptor.

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1

mM EDTA, pH 7.4 with protease inhibitors).

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-

speed centrifugation.

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM

MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

In a 96-well plate, add the following components in triplicate:

50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (e.g., 10

µM) for non-specific binding.

For competition assays, add 50 µL of varying concentrations of the test compound.

50 µL of [3H]-LTD4 (final concentration typically 1-2 nM).

100 µL of the membrane preparation (containing 10-50 µg of protein).

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or

GF/C) presoaked in assay buffer using a cell harvester.
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Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

For saturation binding experiments, plot specific binding against the concentration of [3H]-

LTD4 to determine the Kd and Bmax values.

For competition binding experiments, plot the percentage of specific binding against the log

concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value

using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration

following CysLT2 receptor activation.

1. Cell Preparation:

Seed CysLT2 receptor-expressing cells (e.g., CHO or HEK293) into a black, clear-bottom 96-

well plate and allow them to adhere overnight.

On the day of the assay, remove the culture medium and wash the cells with a physiological

salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Fluorescent Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

Fura-2 AM) in the salt solution.

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

After incubation, wash the cells with the salt solution to remove excess dye.
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3. Agonist/Antagonist Addition and Measurement:

Place the plate in a fluorescence plate reader equipped with an automated injection system.

For antagonist studies, pre-incubate the cells with the antagonist for a specified period

before adding the agonist.

Set the plate reader to measure fluorescence intensity at appropriate excitation and emission

wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-

4).

Record a baseline fluorescence reading.

Inject the agonist (e.g., LTC4 or LTD4) and immediately begin kinetic measurement of

fluorescence changes over time.

4. Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

For dose-response curves, plot the peak fluorescence change against the log concentration

of the agonist to determine the EC50 value.

For antagonist studies, plot the response to a fixed concentration of agonist in the presence

of varying antagonist concentrations to determine the IC50 value.

Conclusion
The CysLT2 receptor is a critical component of the cysteinyl leukotriene signaling axis, with

diverse roles in inflammation and other physiological processes. Its distinct ligand binding

profile and tissue distribution compared to the CysLT1 receptor suggest non-redundant

functions. A thorough understanding of the CysLT2 receptor's pharmacology and signaling is

essential for the development of novel therapeutic strategies targeting CysLT-mediated

diseases. The data and protocols presented in this guide provide a comprehensive resource for

researchers and drug development professionals working to unravel the complexities of this

important receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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